4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)-
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Overview
Description
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- typically involves the reaction of thiourea with monochloroacetic acid, followed by cyclization with hydrazine derivatives . Another method includes the use of thiocyanate and alkyl isothiocyanate with hydrazide or acetamide, followed by treatment with ethyl bromoacetate and sodium acetate .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiadiazole ring can react with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles, basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Thiazolidinone, 2-methyl-3-(1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial for various biological processes . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biological effects.
Comparison with Similar Compounds
Properties
CAS No. |
91260-00-3 |
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Molecular Formula |
C6H7N3OS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
2-methyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7N3OS2/c1-4-9(5(10)2-11-4)6-8-7-3-12-6/h3-4H,2H2,1H3 |
InChI Key |
IHFWQEMECIOYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)CS1)C2=NN=CS2 |
Origin of Product |
United States |
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